

2-iodo-1-methyl-1H-imidazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *2-iodo-1-methyl-1H-imidazole*

Cat. No.: *B187052*

[Get Quote](#)

An In-Depth Technical Guide to **2-Iodo-1-Methyl-1H-Imidazole**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-iodo-1-methyl-1H-imidazole**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. From its fundamental physicochemical properties to its synthesis and diverse applications, this document serves as an essential resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, the compound's role as a versatile intermediate, and the critical safety protocols required for its handling. The imidazole scaffold is a cornerstone in many biologically active molecules, and the strategic placement of an iodine atom at the 2-position of 1-methylimidazole creates a highly valuable precursor for constructing complex molecular architectures.

Physicochemical Properties and Characterization

2-Iodo-1-methyl-1H-imidazole is an organic compound featuring a five-membered aromatic imidazole ring with two nitrogen atoms, a methyl group at the N1 position, and an iodine atom at the C2 position.^[1] This specific substitution pattern endows the molecule with distinct chemical properties, primarily driven by the polarized and labile carbon-iodine bond, which is a focal point for synthetic transformations.^{[1][2]}

Key Properties Summary

The fundamental properties of **2-iodo-1-methyl-1H-imidazole** are summarized in the table below, providing at-a-glance data for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₅ IN ₂	[1][3]
Molecular Weight	208.00 g/mol	[1][3][4]
CAS Number	37067-95-1	[1][5]
Appearance	White crystalline solid	[5]
Melting Point	87 °C	[5]
Boiling Point	120-122 °C (at 45 mmHg)	[5]
Solubility	Soluble in ethanol, chloroform, DMSO; Insoluble in water	[5]
Density	~2.07 g/cm ³ (Predicted)	[5]

Structural Characterization

Confirmation of the structure and purity of synthesized **2-iodo-1-methyl-1H-imidazole** is crucial. Standard analytical techniques are employed for this purpose:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons. The chemical shifts of the imidazole ring protons and the methyl group, along with the characteristic downfield shift of the carbon atom bonded to iodine, provide definitive structural evidence.
- Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the calculated molecular weight (208.00 g/mol).[1]

Synthesis of 2-Iodo-1-Methyl-1H-Imidazole

The synthesis of **2-iodo-1-methyl-1H-imidazole** requires a regioselective approach. Direct halogenation of the imidazole ring can be challenging, as the reaction conditions heavily

influence the position and degree of substitution. For instance, iodination under alkaline conditions can favor the formation of multi-iodinated products like 2,4,5-triiodoimidazole.[1] Therefore, controlled methods are necessary to achieve specific mono-iodination at the C2 position.

Protocol: Regioselective Iodination of 1-Methylimidazole

This protocol describes a common and efficient method for the synthesis of **2-iodo-1-methyl-1H-imidazole**. The choice of an appropriate iodinating agent and base is critical for achieving high regioselectivity and yield. The reaction of N-methylimidazole with an electrophilic iodine source is a standard approach.[1]

Experimental Rationale:

- Starting Material: 1-Methylimidazole is used as the substrate. The C2 position is the most electron-rich and thus most susceptible to electrophilic attack.
- Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, which helps prevent over-reaction.
- Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.
- Purification: Column chromatography is employed to separate the desired product from unreacted starting materials and by-products, ensuring high purity.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in dry acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **2-iodo-1-methyl-1H-imidazole**.

Synthesis and Purification Workflow

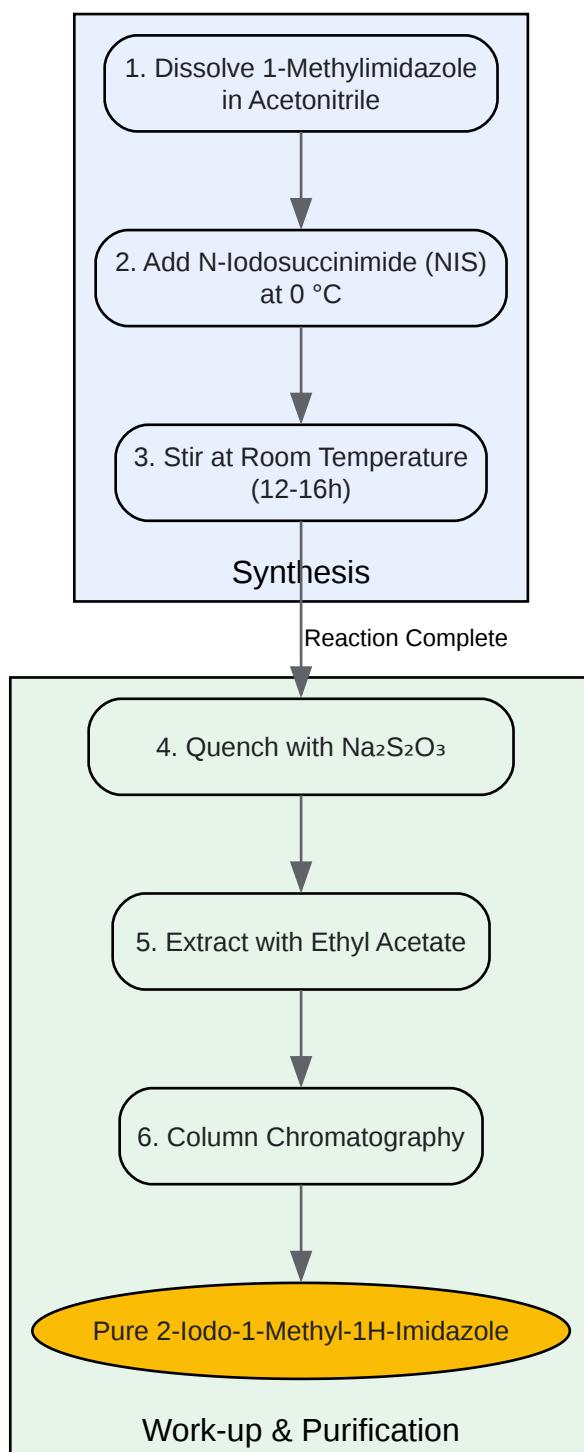


Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2-iodo-1-methyl-1H-imidazole**.

Core Applications in Research and Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.^[6] **2-Iodo-1-methyl-1H-imidazole** is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. The iodine atom is an excellent leaving group, making the C2 position a versatile handle for introducing molecular diversity through various cross-coupling reactions.^[2]

This reactivity allows for the construction of more complex imidazole derivatives for screening in drug discovery programs. Its applications span several areas:

- Pharmaceutical Industry: It is a key building block for synthesizing compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.^{[1][7]}
- Chemical Research: It is used to study the reactivity of imidazole derivatives and to develop new synthetic methodologies.^[1]
- Material Science: Its unique electronic properties suggest potential applications in the development of novel materials.^[1]

Role as a Versatile Synthetic Intermediate

The C-I bond is readily activated by transition metal catalysts (e.g., palladium, copper), enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This transforms the simple starting material into a diverse library of functionalized imidazoles.

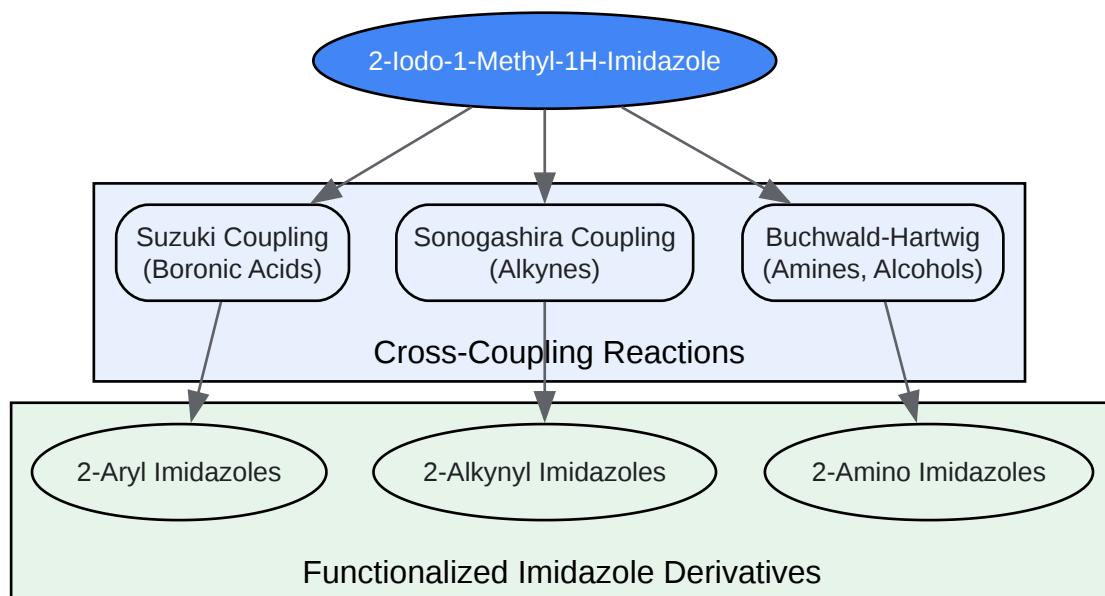


Diagram 2: Synthetic Utility

[Click to download full resolution via product page](#)

Caption: Role as a precursor in transition metal-catalyzed cross-coupling reactions.

Handling, Safety, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-iodo-1-methyl-1H-imidazole**. It is classified as a combustible solid that causes skin irritation and serious eye damage, and may cause respiratory irritation.^[8]

Safety Data Summary

Hazard Classification	GHS Code(s)	Precautionary Statement(s)	Reference(s)
Skin Irritation	H315	P280, P302+P352	[4] [8]
Serious Eye Damage	H318	P280, P305+P351+P338	[8]
Respiratory Irritation	H335	P261, P304+P340	[4] [8]

Protocol: Safe Handling and Storage

Adherence to the following protocol is mandatory to ensure personnel safety and maintain the integrity of the compound.

Step-by-Step Handling and Storage:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[\[9\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[4\]](#)[\[10\]](#)
- Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Do not breathe the dust.[\[5\]](#)
- Spill Management: In case of a spill, immediately evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Avoid generating dust. Place the waste in a sealed, labeled container for proper disposal.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[8\]](#)[\[10\]](#)
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[\[4\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[\[4\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[4\]](#)[\[10\]](#)
- Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[4\]](#) Protect from light and keep away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[11\]](#)

Conclusion

2-Iodo-1-methyl-1H-imidazole stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its well-defined physicochemical properties, coupled with its strategic reactivity, make it an indispensable tool for researchers aiming to synthesize novel imidazole-containing compounds. While its synthesis requires careful control to ensure regioselectivity, its utility in expanding chemical space through cross-coupling reactions is unparalleled. As research into imidazole-based therapeutics continues to grow, the importance of foundational building blocks like **2-iodo-1-methyl-1H-imidazole** will undoubtedly increase, paving the way for future discoveries in drug development and materials science. Strict adherence to safety protocols is paramount to harnessing its full potential responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-iodo-1-methyl-1H-imidazole | 37067-95-1 [smolecule.com]
- 2. 2-Iodo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 3. 2-Iodo-1-methyl-1H-imidazole - Amerigo Scientific [amerigoscientific.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chembk.com [chembk.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. calpaclab.com [calpaclab.com]

- To cite this document: BenchChem. [2-iodo-1-methyl-1H-imidazole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187052#2-iodo-1-methyl-1h-imidazole-molecular-weight\]](https://www.benchchem.com/product/b187052#2-iodo-1-methyl-1h-imidazole-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com